Decacyclene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antimicrobial Studies

Due to its broad-spectrum antibiotic properties, decacyclene can be used in research to study the activity of antibiotics against various bacteria and other pathogens. Researchers can investigate its effectiveness against emerging antibiotic-resistant strains or compare its potency to other antibiotics for specific applications. []

Cellular and Molecular Biology

Decacyclene can be a useful tool in cell culture experiments to inhibit protein synthesis in bacteria. This allows researchers to study the role of specific proteins in bacterial growth and function. Additionally, it can be used to investigate the mechanisms of antibiotic action at the cellular and molecular level. []

Environmental Microbiology

Decacyclene can be employed in research to study the ecology and behavior of bacteria in environmental samples. By selectively inhibiting specific bacterial groups, researchers can gain insights into the composition and function of microbial communities in soil, water, and other environments. []

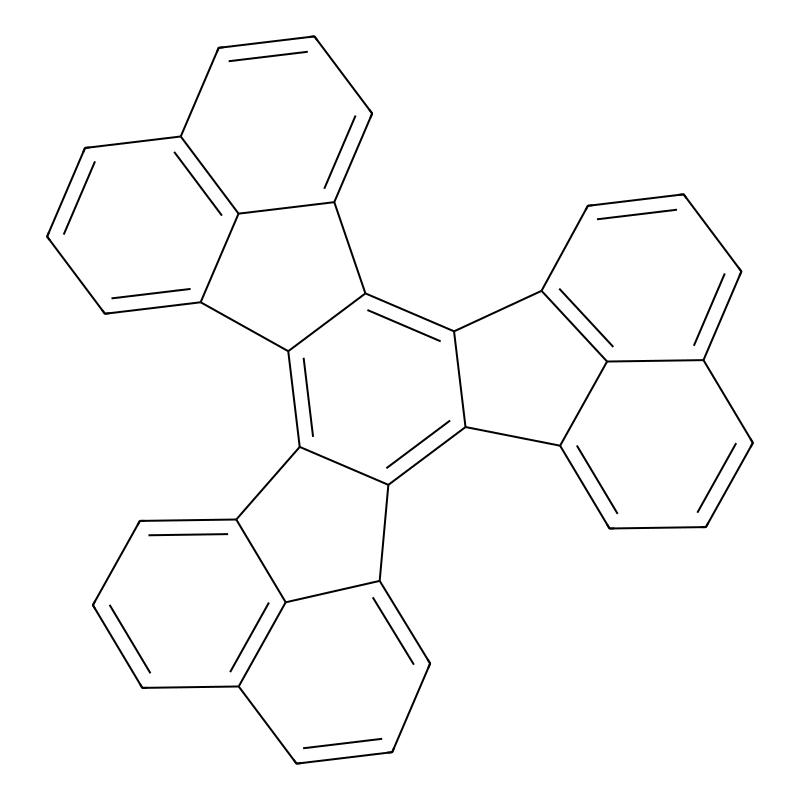

Decacyclene is a polycyclic aromatic hydrocarbon characterized by its unique molecular structure, which consists of ten fused cyclohexene rings. It possesses a distinctive propeller-like shape with D3 symmetry, resulting from non-bonded repulsions between hydrogen atoms in its peripheral naphthalene groups. This compound was first synthesized in 1903 by the chemist Dziewonski through the dehydrogenation of acenaphthene using elemental sulfur at elevated temperatures (205–295 °C) . The molecular formula of decacyclene is C36H24, and it exhibits interesting electronic properties due to its conjugated system.

Decacyclene can be synthesized through several methods:

- Dehydrogenation: The original synthesis method involves the dehydrogenation of acenaphthene using elemental sulfur.

- Electrophilic Addition: Recent studies have shown that decacyclene can react with electrophiles to form various adducts, such as monoimides .

- Carbonization: Thermal decomposition methods have also been explored, where decacyclene is carbonized to produce graphitic materials .

These synthesis methods highlight the compound's versatility and the potential for creating derivatives with tailored properties.

Decacyclene has several applications across different fields:

- Material Science: Its unique structure lends itself to use in advanced materials, particularly in carbon-based nanomaterials and graphitic structures.

- Organic Electronics: Due to its electronic properties, decacyclene and its derivatives are being investigated for applications in organic semiconductors and photovoltaic devices.

- Chemical Sensors: The ability of decacyclene to form complexes with metals may enable its use in sensor technologies for detecting specific ions or molecules.

Interaction studies involving decacyclene often focus on its ability to form complexes with various metal ions. For instance, it has been characterized as a complexation manifold, demonstrating the capacity to stabilize metal complexes such as those involving iron . These interactions are crucial for understanding the reactivity and potential applications of decacyclene in catalysis and material design.

Decacyclene shares structural similarities with several other polycyclic aromatic hydrocarbons. Here are some notable compounds for comparison:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Truxene | Composed of three fused naphthalene units | Exhibits a different symmetry (D3h) |

| Perylene | Contains four fused benzene rings | Known for strong fluorescence |

| Phenanthrene | Composed of three fused benzene rings | More stable than decacyclene |

| Coronene | Consists of six benzene rings arranged in a hexagon | High symmetry (D6h) |

Decacyclene's unique propeller-like shape and D3 symmetry distinguish it from these compounds, making it a subject of interest in both theoretical studies and practical applications.

Three-dimensional Molecular Configuration

The three-dimensional structure of decacyclene deviates significantly from planarity, adopting a distinctive non-planar conformation that has been extensively characterized through computational and experimental studies [5] [6]. The molecule exhibits a propeller-like geometry with three-fold rotational symmetry, where the individual acenaphthylene units are arranged in a twisted configuration that minimizes steric hindrance between adjacent aromatic rings [3] [5].

Computational studies using density functional theory have revealed that decacyclene molecules preferentially adopt a parallel stacking mode when forming dimers, with an intermolecular distance of approximately 3.6 Ångströms [5] [6]. This stacking arrangement is stabilized by π-π interactions between the aromatic systems, with a calculated binding energy of 23.1 kilocalories per mole for the dimer formation [5] [6]. The molecular dynamics simulations demonstrate that decacyclene molecules align themselves perpendicularly to water surfaces, forming distinct domains with different relative orientations [5] [6].

The non-planar structure of decacyclene is a consequence of the steric interactions between the fused ring systems, which force the molecule to adopt a twisted conformation to minimize unfavorable contacts . This structural distortion from planarity is responsible for many of the compound's unique properties, including its distinctive optical and electronic characteristics.

Propeller-shaped Molecular Geometry

Decacyclene adopts a characteristic three-bladed molecular propeller geometry in the solid state, a structural feature that has been confirmed through multiple experimental and theoretical investigations [3] [7] [8]. This propeller configuration arises from the arrangement of three acenaphthylene units around a central core, with each "blade" of the propeller corresponding to one of these aromatic subunits [7] [8].

The propeller geometry is characterized by twofold crystallographic symmetry, with the molecule exhibiting a gently twisted molecular structure [7]. In metal complex formations, decacyclene maintains its propeller-like geometry, with metal coordination occurring on opposite faces of the π perimeter in an alternating mode [7]. The decacyclene ring adopts this twisted molecular propeller geometry with C₂ symmetry, and when forming metal complexes, the handedness of the propeller can be unambiguously assigned based on the presence of coordinated metal atoms [7].

The propeller-shaped geometry contributes to the compound's unique packing properties in crystalline form. The three-fold symmetry of the propeller structure influences both intermolecular interactions and the overall crystal packing arrangement [9] [8]. This geometry is maintained across various chemical environments, from the pure compound to its metal complexes and thin film formations [5] [6].

Crystallographic Analysis

Decacyclene exhibits a unique crystallographic structure characterized by helical crystal formation, a rare phenomenon among polycyclic aromatic compounds [9] [8]. The compound crystallizes in a manner that produces helical crystals, with the molecular propeller geometry contributing to this distinctive packing arrangement [9] [8]. This helical crystal structure represents an unusual manifestation of the interplay between molecular geometry and crystal packing forces.

Crystallographic studies of decacyclene metal complexes have provided detailed structural information. For instance, iron complexes of decacyclene crystallize in the chiral space group C222₁, with the investigated crystals containing decacyclene rings exclusively with M chirality [7]. The metal complexation occurs on opposite faces of the π perimeter in an alternating mode, and the decacyclene ring adopts a gently twisted molecular propeller geometry with twofold crystallographic symmetry [7].

The crystallographic analysis reveals that decacyclene's structure is characterized by unequal carbon-carbon bond lengths throughout the fused ring system, with some localization of π-electrons [10]. This contrasts with simpler aromatic compounds like benzene, where all carbon-carbon bonds are equivalent. The crystallographic data indicate that the compound's non-planar structure is maintained in the solid state, with the propeller-like conformation being the preferred arrangement [5].

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Crystal System | Helical crystals | [9] [8] |

| Space Group (Fe complex) | C222₁ | [7] |

| Molecular Symmetry | C₂ (twofold) | [7] |

| Intermolecular Stacking Distance | ~3.6 Å | [5] [6] |

Physical Properties and Stability

Decacyclene exhibits distinctive physical properties that reflect its large molecular size and unique structural characteristics. The compound has a melting point of 666.00 ± 1.00 Kelvin, with literature reporting a melting point range of 562.00 to 666.00 Kelvin depending on measurement conditions [2] [11]. The predicted density of decacyclene is 1.467 ± 0.06 grams per cubic centimeter [2].

Thermodynamic properties of decacyclene have been calculated using the Joback method, providing estimates for various physical parameters. The enthalpy of formation is calculated to be 941.65 kilojoules per mole, while the enthalpy of fusion ranges from 25.40 to 45.20 kilojoules per mole depending on the specific conditions [11]. The enthalpy of vaporization is estimated at 116.15 kilojoules per mole [11].

The stability of decacyclene is notable among polycyclic aromatic hydrocarbons. The compound demonstrates high thermal stability, making it suitable for various applications requiring elevated temperature resistance [3] . Its non-planar structure forms π-stacked dimers in the solid state, which contributes to its mechanical stability . The compound has been successfully used to form mechanically stable molecular thin films held together solely by supramolecular interactions, demonstrating remarkable structural integrity [5] [6].

Decacyclene's physical properties make it an attractive material for various applications. It functions effectively as a visible-light excitable organic probe for oxygen sensing, working well at ambient oxygen levels . The compound's ability to transport charge carriers, such as electrons or holes, within organic semiconductor materials, further demonstrates its utility in electronic applications .

| Physical Property | Value | Unit | Reference |

|---|---|---|---|

| Melting Point | 666.00 ± 1.00 | K | [11] |

| Density (predicted) | 1.467 ± 0.06 | g/cm³ | [2] |

| Enthalpy of Formation | 941.65 | kJ/mol | [11] |

| Enthalpy of Fusion | 25.40 - 45.20 | kJ/mol | [11] |

| Enthalpy of Vaporization | 116.15 | kJ/mol | [11] |

| Binding Energy (dimer) | 23.1 | kcal/mol | [5] [6] |

The foundation of decacyclene synthesis was established in the early twentieth century through pioneering work that relied primarily on high-temperature dehydrogenation processes. The initial synthetic breakthrough came from Dziewonski and Rehlander in 1903, who successfully prepared decacyclene through the thermal dehydrogenation of acenaphthene using elemental sulfur at elevated temperatures [1] [2] [3]. This seminal work employed temperatures ranging from 205 to 295 degrees Celsius, representing one of the earliest examples of polycyclic aromatic hydrocarbon synthesis through thermal cyclization [1].

The Dziewonski-Rehlander method involved heating acenaphthene with elemental sulfur under controlled thermal conditions [1] [2]. The mechanism of this transformation involves the sequential dehydrogenation of acenaphthene molecules, followed by intermolecular cyclization and aromatization to form the decacyclene framework [2]. Despite its historical significance, this method suffered from several limitations, including low yields, formation of multiple byproducts, and the requirement for harsh reaction conditions [1].

A significant modification to the original protocol was introduced in 1913, when researchers demonstrated that lead dioxide could serve as an alternative oxidizing agent for the dehydrogenation process [1] [2]. This lead dioxide method provided access to decacyclene while also producing fluorocyclene as a significant byproduct [1]. The presence of fluorocyclene in the product mixture highlighted the competing reaction pathways that could occur during high-temperature cyclization processes.

The sulfur dehydrogenation approach was further refined through systematic studies of reaction conditions and temperature optimization [4]. Investigations revealed that the dehydrogenation process could be conducted at temperatures between 220 and 230 degrees Celsius, providing somewhat milder conditions compared to the original protocol [4]. However, the fundamental limitations of low yield and poor selectivity remained persistent challenges in these early synthetic approaches.

Historical synthesis methods also explored the thermal trimerization of acenaphthylene as an alternative route to decacyclene [5]. This approach capitalized on the natural tendency of acenaphthylene to undergo cyclization reactions under thermal conditions, leading to the formation of polycyclic structures including decacyclene [5]. The thermal trimerization pathway demonstrated the importance of starting material selection in determining the efficiency and selectivity of decacyclene synthesis.

| Method | Starting Material | Temperature (°C) | Primary Products | Historical Significance |

|---|---|---|---|---|

| Dziewonski-Rehlander (1903) | Acenaphthene | 205-295 | Decacyclene | First successful synthesis |

| Lead Dioxide (1913) | Acenaphthene | High temperature | Decacyclene + fluorocyclene | Alternative oxidizing agent |

| Sulfur Dehydrogenation | Acenaphthene | 220-230 | Decacyclene | Optimized conditions |

| Thermal Trimerization | Acenaphthylene | High temperature | Decacyclene | Alternative precursor |

Modern Synthetic Approaches

The evolution of synthetic methodology has brought forth sophisticated catalytic approaches that address many limitations of historical methods. Modern synthetic strategies leverage transition metal catalysis, controlled thermal processes, and advanced reaction design to achieve improved yields and selectivity in decacyclene synthesis.

Palladium-catalyzed cyclotrimerization represents one of the most significant advances in modern decacyclene synthesis [6] [7] [8]. This method employs the cyclotrimerization of acenaphthyne using palladium catalysts, specifically bis(dibenzylideneacetone)palladium(0) [Pd₂(dba)₃], to promote the formation of decacyclene under relatively mild conditions [6] [7]. The palladium-catalyzed approach achieved a yield of 23%, representing a substantial improvement in both efficiency and reaction conditions compared to traditional thermal methods [6] [7].

The mechanistic basis of palladium-catalyzed cyclotrimerization involves the coordination of acenaphthyne molecules to the palladium center, followed by oxidative coupling and reductive elimination to form the tricyclic product [6]. This catalytic cycle operates under significantly milder conditions than thermal processes, reducing the formation of decomposition products and improving overall selectivity [6]. The use of cesium fluoride as a promoter and acetonitrile as solvent provides optimal conditions for the cyclotrimerization process [6].

Flash vacuum pyrolysis has emerged as a powerful technique for the synthesis of curved polycyclic aromatic hydrocarbons, including decacyclene [9]. A breakthrough in this area was achieved through the development of improved precursors, particularly 3,9,15-trichlorodecacyclene, which undergoes cyclization at 1100 degrees Celsius to provide decacyclene in yields of 25-27% [9]. This represents a dramatic improvement over earlier flash vacuum pyrolysis methods, which typically yielded less than 1% of the desired product [9].

The success of the improved flash vacuum pyrolysis method stems from strategic substrate design [9]. The incorporation of chlorine substituents at specific positions enhances the efficiency of the cyclization process by promoting the formation of radical intermediates that facilitate ring closure [9]. The strategic placement of these substituents also helps to minimize competing side reactions that typically plague thermal cyclization processes.

Catellani-type reactions have been explored as an alternative approach to constructing complex polycyclic frameworks [10] [11]. These reactions utilize the cooperative action of palladium catalysts and norbornene to achieve sequential carbon-hydrogen activation and carbon-carbon bond formation [10] [11]. While not specifically optimized for decacyclene synthesis, the Catellani methodology provides a framework for constructing densely functionalized aromatic systems that could serve as precursors to decacyclene and related structures.

Diels-Alder cycloaddition strategies have been developed for the synthesis of decacyclene derivatives, particularly decacyclene monoimides [12] [13] [14]. These approaches utilize the cycloaddition of diacenaphtheno[1,2-b;1',2'-d]thiophenes with various dienophiles to construct the polycyclic framework [12] [13]. The Diels-Alder methodology offers excellent control over regiochemistry and stereochemistry, enabling the preparation of specific decacyclene derivatives with defined substitution patterns.

| Synthetic Method | Catalyst/Conditions | Yield (%) | Key Advantages | Primary Limitations |

|---|---|---|---|---|

| Pd-Catalyzed Trimerization | Pd₂(dba)₃/CsF | 23 | Mild conditions, selectivity | Moderate yield |

| Flash Vacuum Pyrolysis | High temperature (1100°C) | 25-27 | High yield improvement | Equipment requirements |

| Catellani Reactions | Pd(PPh₃)₄/norbornene | Variable | Functional group tolerance | Complex optimization |

| Diels-Alder Approaches | Thermal/catalytic | Moderate | Stereochemical control | Limited scope |

Synthesis of Decacyclene Derivatives

The preparation of functionalized decacyclene derivatives has become an important area of synthetic research, driven by applications in materials science and organic electronics. The synthesis of decacyclene triimide represents a particularly significant achievement in this area, providing access to electron-deficient variants with enhanced electronic properties [15] [16] [17].

Decacyclene triimide synthesis employs the treatment of decacyclene trianhydride with appropriate amines under thermal conditions [15] [16]. This solid-phase synthesis approach utilizes peptide resin-bound amines to achieve the triimide formation while facilitating purification of the otherwise poorly soluble products [15] [16]. The reaction requires heating to 135 degrees Celsius in pyridine with diisopropylethylamine as base, followed by trifluoroacetic acid cleavage to release the product from the solid support [15] [16].

The decacyclene triimide products exhibit remarkable electronic properties, including the ability to undergo multiple reversible reductions [17]. These materials function as n-type semiconductors and have been successfully incorporated into organic photovoltaic devices as non-fullerene electron acceptors [17]. The synthesis of various alkyl-substituted derivatives has enabled systematic studies of structure-property relationships in these materials.

Decacyclene monoimide synthesis represents another important derivative class, achieved through Diels-Alder cycloaddition methodology [12] [14]. The reaction between diacenaphtheno[1,2-b;1',2'-d]thiophenes and N-alkylacenaphthylene-5,6-dicarboximides produces both 1:1 adducts (decacyclene monoimides) and 1:2 adducts as products [12] [14]. The monoimide derivatives exhibit distinct electronic properties compared to the parent decacyclene, including bathochromically shifted absorption spectra despite possessing less extended conjugation [12].

Water-soluble decacyclene derivatives have been prepared through reductive/oxidative protocols that introduce oxygen-containing functional groups [18] [19]. These transformations involve the reduction of decacyclene followed by controlled oxidation in the presence of molecular oxygen [18]. The resulting oxygenated derivatives exhibit enhanced solubility in aqueous media while retaining the essential structural features of the decacyclene framework [18].

Hexa-tert-butyl decacyclene represents an important derivative that has been extensively studied for its surface chemistry and molecular electronics applications [20]. The synthesis of this derivative involves the substitution of decacyclene with bulky tert-butyl groups, which serve as spacers that modify intermolecular interactions and surface adsorption behavior [20]. These substituents amplify conformational effects of the parent molecule and enable detailed studies of single-molecule properties.

Purification Techniques

The purification of decacyclene and its derivatives presents unique challenges due to the low solubility and high molecular weight of these compounds. Traditional purification methods require careful optimization to achieve acceptable recovery and purity levels.

Recrystallization remains the most commonly employed purification technique for decacyclene [21] [22]. The process typically utilizes hexane or chloroform as solvents, taking advantage of the differential solubility of decacyclene and impurities [21]. The recrystallization process must be conducted carefully due to the limited solubility of decacyclene in most organic solvents [22]. Multiple recrystallization cycles are often necessary to achieve satisfactory purity levels.

Column chromatography provides an effective means of separating decacyclene from closely related impurities and isomers [21]. Silica gel stationary phase with hexane eluent is typically employed for this purpose [21]. The chromatographic separation can be challenging due to the similar polarities of decacyclene and related polycyclic aromatic hydrocarbons, necessitating careful gradient optimization and multiple column passes.

Sublimation purification offers an alternative approach that capitalizes on the volatile nature of decacyclene under reduced pressure [22]. This technique can provide high-purity material but requires careful temperature control to prevent thermal decomposition [22]. The sublimation process is particularly useful for removing non-volatile impurities and can be combined with other purification methods for optimal results.

High-pressure liquid chromatography provides the highest resolution separation capability for decacyclene derivatives [15] [16]. This technique is particularly valuable for separating closely related derivatives and isomers that cannot be resolved by conventional chromatographic methods [15]. The HPLC purification is essential for obtaining analytically pure samples required for detailed spectroscopic and electronic characterization.

Langmuir-Blodgett methodology has been developed for the preparation and purification of decacyclene thin films [21] [23]. This technique involves the compression of decacyclene monolayers at the air-water interface, followed by transfer to solid substrates [21] [23]. The method enables the preparation of highly ordered molecular films with precise thickness control, although it is specialized for film formation rather than bulk purification.

| Purification Method | Typical Conditions | Efficiency | Best Applications | Limitations |

|---|---|---|---|---|

| Recrystallization | Hexane/chloroform | Moderate | General purification | Solubility issues |

| Column Chromatography | SiO₂/hexane | Good | Isomer separation | Multiple elutions |

| Sublimation | Vacuum/controlled temperature | High | High purity needs | Thermal sensitivity |

| HPLC | Various gradients | Excellent | Analytical purity | Equipment cost |

| Langmuir-Blodgett | Air-water interface | Specialized | Thin films | Limited scope |

Challenges in Decacyclene Synthesis

Despite significant advances in synthetic methodology, several fundamental challenges continue to limit the efficiency and practicality of decacyclene synthesis. Understanding these limitations is crucial for the development of improved synthetic approaches.

Low solubility represents one of the most pervasive challenges in decacyclene chemistry [21] [24]. The extended aromatic system and rigid molecular structure result in extremely poor solubility in most organic solvents [21]. This limitation complicates reaction workup, purification procedures, and characterization efforts [21]. The solubility issue becomes even more pronounced for functionalized derivatives, which often require specialized solubilization strategies [24].

Yield limitations remain a significant concern across all synthetic approaches to decacyclene [9] [6] [25]. Historical methods typically provide yields well below 5%, while even the most advanced modern methods rarely exceed 30% [9] [6]. The formation of polymeric byproducts, decomposition under reaction conditions, and competing cyclization pathways all contribute to these yield limitations [25]. The low yields make large-scale preparation economically challenging and limit the availability of material for applications research.

High-temperature requirements in many synthetic approaches introduce additional complications [9] [1]. The thermal conditions necessary for cyclization reactions often promote decomposition pathways and side product formation [9]. Specialized equipment is required for high-temperature reactions, and the energy requirements make these processes less environmentally sustainable [9]. The thermal sensitivity of many starting materials and intermediates further complicates reaction optimization.

Side product formation represents a persistent challenge in decacyclene synthesis [1] [25]. The cyclization reactions that form the decacyclene framework are prone to alternative reaction pathways that generate isomeric products, polymeric materials, and decomposition products [25]. The separation of these side products from the desired decacyclene often requires extensive purification efforts [25]. The formation of tridecacyclene and other ring-size isomers in condensation reactions illustrates the selectivity challenges inherent in these transformations [25].

Substrate availability and cost considerations impact the practical implementation of many synthetic routes [26]. Specialized starting materials such as acenaphthyne require multi-step preparation, adding complexity and cost to the overall synthesis [6]. The limited commercial availability of key intermediates necessitates in-house preparation, further reducing the overall efficiency of synthetic approaches [26].

Characterization difficulties arise from the unique properties of decacyclene and its derivatives [21]. The limited solubility complicates nuclear magnetic resonance spectroscopy, while the high molecular weight and rigid structure present challenges for mass spectrometry [21]. These analytical limitations can impede the optimization of synthetic methods and the confirmation of product identity and purity.

Environmental and safety considerations add another layer of complexity to decacyclene synthesis [4]. Many historical methods employ toxic reagents such as elemental sulfur and lead compounds under harsh conditions [1] [4]. Modern approaches utilizing palladium catalysts involve expensive and potentially toxic transition metals [6]. The development of more environmentally benign synthetic methods remains an ongoing challenge in this field.

| Challenge Category | Specific Issues | Impact on Synthesis | Mitigation Approaches |

|---|---|---|---|

| Solubility | Poor solubility in organic solvents | Workup and purification difficulties | Derivative formation, specialized solvents |

| Yield | Low conversion efficiency (typically <30%) | Economic limitations, material availability | Catalyst optimization, reaction engineering |

| Temperature | High-temperature requirements | Equipment needs, decomposition | Alternative catalysts, milder conditions |

| Selectivity | Side product formation | Complex purification | Improved catalysts, substrate design |

| Cost | Expensive reagents and starting materials | Economic viability | Alternative precursors, process optimization |

| Characterization | Limited analytical options | Method development challenges | Advanced techniques, derivative analysis |

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Sumy DP, Dodge NJ, Harrison CM, Finke AD, Whalley AC. Tridecacyclene: A Cyclic Tetramer of Acenaphthylene. Chemistry. 2016 Mar 24;22(14):4709-12. doi: 10.1002/chem.201600165. Epub 2016 Feb 17. PubMed PMID: 26791961.

3: de Oteyza DG, Garcia-Lastra JM, Toma FM, Borghetti P, Floreano L, Verdini A, Cossaro A, Pho TV, Wudl F, Ortega JE. Decacyclene Trianhydride at Functional Interfaces: An Ideal Electron Acceptor Material for Organic Electronics. J Phys Chem Lett. 2016 Jan 7;7(1):90-5. doi: 10.1021/acs.jpclett.5b02562. Epub 2015 Dec 17. PubMed PMID: 26651535.

4: Toma FM, Puntoriero F, Pho TV, La Rosa M, Jun YS, Tremolet de Villers BJ, Pavlovich J, Stucky GD, Campagna S, Wudl F. Polyimide dendrimers containing multiple electron donor-acceptor units and their unique photophysical properties. Angew Chem Int Ed Engl. 2015 Jun 1;54(23):6775-9. doi: 10.1002/anie.201501298. Epub 2015 Apr 27. PubMed PMID: 25925409.

5: Cataldo F, Angelini G, García-Hernández DA, Manchado A. Far infrared (terahertz) spectroscopy of a series of polycyclic aromatic hydrocarbons and application to structure interpretation of asphaltenes and related compounds. Spectrochim Acta A Mol Biomol Spectrosc. 2013 Jul;111:68-79. doi: 10.1016/j.saa.2013.03.077. Epub 2013 Mar 26. PubMed PMID: 23603577.

6: Pawin G, Stieg AZ, Skibo C, Grisolia M, Schilittler RR, Langlais V, Tateyama Y, Joachim C, Gimzewski JK. Amplification of conformational effects via tert-butyl groups: hexa-tert-butyl decacyclene on Cu(100) at room temperature. Langmuir. 2013 Jun 18;29(24):7309-17. doi: 10.1021/la304634n. Epub 2013 Jan 30. PubMed PMID: 23311621.

7: Pho TV, Toma FM, Chabinyc ML, Wudl F. Self-assembling decacyclene triimides prepared through a regioselective hextuple Friedel-Crafts carbamylation. Angew Chem Int Ed Engl. 2013 Jan 28;52(5):1446-51. doi: 10.1002/anie.201207608. Epub 2012 Dec 17. PubMed PMID: 23255510.

8: Wesoloski LM, Stieg AZ, Kunitake M, Dultz SC, Gimzewski JK. Observations of image contrast and dimerization of decacyclene by low temperature scanning tunneling microscopy. J Chem Phys. 2007 Nov 7;127(17):174703. PubMed PMID: 17994838.

9: Schneider JJ, Spickermann D, Lehmann CW, Magull J, Krüger HJ, Ensling J, Gütlich P. Decacyclene as complexation manifold: synthesis, structure and properties of its Fe2 and Fe4 slipped triple-decker complexes. Chemistry. 2006 Feb 1;12(5):1427-35. PubMed PMID: 16276505.

10: Fialkov AB, Gordin A, Amirav A. Extending the range of compounds amenable for gas chromatography-mass spectrometric analysis. J Chromatogr A. 2003 Apr 4;991(2):217-40. PubMed PMID: 12741601.

11: Schunack M, Laegsgaard E, Stensgaard I, Johannsen I, Besenbacher F. A Chiral Metal Surface. Angew Chem Int Ed Engl. 2001 Jul 16;40(14):2623-2626. doi: 10.1002/1521-3773(20010716)40:14<2623::AID-ANIE2623>3.0.CO;2-X. PubMed PMID: 29712303.

12: Amirav A, Gordin A, Tzanani N. Supersonic gas chromatography/mass spectrometry. Rapid Commun Mass Spectrom. 2001;15(10):811-20. PubMed PMID: 11344542.

13: Schneider JJ, Spickermann D, Labahn T, Magull J, Fontani M, Laschi F, Zanello P. Mono-, di-, and trimetallic complexes of the nonalternating polycondensed pi-perimeter decacyclene, C36H18: synthesis, structure, and spectroelectrochemistry of. Chemistry. 2000 Oct 16;6(20):3686-91. PubMed PMID: 11073238.